molecular formula C15H12F3N3O3S B253900 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

Katalognummer B253900
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: CQTNDICDSYXXJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide involves the inhibition of enzymes involved in the biosynthesis of essential biomolecules in microorganisms. It has been shown to inhibit the activity of bacterial and fungal enzymes, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in animal models, making it a safe candidate for further development. It has also been shown to exhibit anti-inflammatory and antioxidant activities, which may have potential applications in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide in lab experiments is its low toxicity and high potency. However, one of the limitations is its limited solubility in water, which may affect its efficacy in certain applications.

Zukünftige Richtungen

There are several future directions for the development of 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the exploration of its potential applications in agricultural and environmental fields, such as the development of new pesticides or herbicides. Additionally, further studies may be conducted to investigate its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its low toxicity and high potency make it a safe candidate for further development, and its antimicrobial, anti-inflammatory, and antioxidant activities make it a potential candidate for the development of new drugs. Further studies are needed to fully explore its potential applications and limitations.

Synthesemethoden

The synthesis of 2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide involves the reaction of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid with thioamide and trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs.

Eigenschaften

Molekularformel

C15H12F3N3O3S

Molekulargewicht

371.3 g/mol

IUPAC-Name

2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H12F3N3O3S/c1-6-12(22)19-9-5-8(3-4-10(9)24-6)11-7(2)25-14(20-11)21-13(23)15(16,17)18/h3-6H,1-2H3,(H,19,22)(H,20,21,23)

InChI-Schlüssel

CQTNDICDSYXXJC-UHFFFAOYSA-N

SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C(F)(F)F)C

Kanonische SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C3=C(SC(=N3)NC(=O)C(F)(F)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.